5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1538665-70-1
VCID: VC5928609
InChI: InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
SMILES: CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34

5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1538665-70-1

Cat. No.: VC5928609

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid - 1538665-70-1

Specification

CAS No. 1538665-70-1
Molecular Formula C14H15NO2S
Molecular Weight 261.34
IUPAC Name 5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
Standard InChI Key OYVJPUIXQMMLAU-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1H-pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(isopropylthio)phenyl group. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol . The isopropylthio (-S-iPr) substituent introduces steric bulk and hydrophobicity, while the carboxylic acid enhances polarity, creating a bifunctional scaffold amenable to derivatization.

Stereoelectronic Features

  • InChIKey: OYVJPUIXQMMLAU-UHFFFAOYSA-N

  • InChI: InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
    The planar pyrrole ring facilitates π-π stacking interactions, while the thiomethyl group’s sulfur atom may participate in hydrogen bonding or metal coordination.

Crystallographic and Spectral Data

Though experimental crystallographic data are unavailable, predicted density is 1.28±0.1 g/cm³, suggesting moderate packing efficiency in the solid state . Computational models indicate a boiling point of 498.4±40.0°C, consistent with its moderate polarity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight261.34 g/mol
Density1.28±0.1 g/cm³
Boiling Point498.4±40.0°C
Storage Conditions2–8°C, dry
LogP (Predicted)~3.2 (estimated via analogy)

Synthesis and Production

Industrial-Scale Manufacturing

The compound is cataloged by suppliers like Acmec and Sigma-Aldrich as a research chemical, indicating batch production at laboratory scales . Purity levels of 97% are standard, with HPLC or NMR used for quality control .

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrrole-2-carboxylic acids are privileged scaffolds in kinase inhibitor design. Molecular docking studies suggest the compound’s planar structure may intercalate into ATP-binding pockets, though specific target data are lacking.

Antibacterial Activity

Analogous thiomethyl-substituted pyrroles exhibit Gram-positive activity by disrupting cell wall synthesis. The isopropylthio group’s lipophilicity may enhance membrane penetration .

Stability and Degradation

Thermal Stability

The high predicted boiling point (498°C) suggests stability under standard laboratory conditions but decomposition above 200°C via decarboxylation or sulfur elimination .

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction to resolve 3D structure.

  • SAR Studies: Derivatization to optimize pharmacokinetic properties.

  • Target Identification: High-throughput screening against disease-relevant enzymes.

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